6-Fluoro-4-methylquinoline
Overview
Description
6-Fluoro-4-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-4-methylquinoline is Dihydroorotate dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, this compound can disrupt the synthesis of pyrimidines, which are essential for DNA replication and cell growth .
Mode of Action
This compound interacts with its target, DHODH, by binding to the enzyme and inhibiting its activity . This inhibition prevents the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines . As a result, the production of pyrimidines is reduced, leading to a decrease in DNA synthesis and cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo synthesis of pyrimidines . By inhibiting DHODH, this compound disrupts the conversion of dihydroorotate to orotate . This disruption leads to a decrease in the production of pyrimidines, which are necessary for DNA synthesis and cell growth .
Result of Action
The inhibition of DHODH by this compound leads to a decrease in the production of pyrimidines . This reduction can disrupt DNA synthesis and cell growth, potentially leading to cell death . Therefore, this compound may have potential therapeutic applications in conditions characterized by rapid cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
The interaction between 6-Fluoro-4-methylquinoline and titanium oxide nanoparticles (TiO2 NPs) has been studied, aiming to understand fluorescence quenching mechanisms and thermodynamic characteristics . The interaction revealed a mix of static and dynamic fluorescence quenching mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves both static and dynamic fluorescence quenching mechanisms when interacting with TiO2 NPs . The dynamic nature was highlighted by a temperature-dependent increase in binding sites .
Temporal Effects in Laboratory Settings
Its interaction with TiO2 NPs suggests potential changes over time, including fluorescence quenching .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methylquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a hydrogen atom on the quinoline ring. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Fluoro-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of dyes, catalysts, and materials with specific electronic properties.
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
Comparison: 6-Fluoro-4-methylquinoline is unique due to the specific position of the fluorine and methyl groups on the quinoline ring. This structural arrangement can significantly influence its chemical reactivity and biological activity compared to other fluorinated quinolines. For instance, the presence of the methyl group at the 4-position can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .
Properties
IUPAC Name |
6-fluoro-4-methylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTFVZDPIQRVRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577436 | |
Record name | 6-Fluoro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31598-65-9 | |
Record name | 6-Fluoro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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